Imidazolepyruvic acid

Microbial Metabolism Histidine Biosynthesis Rumen Microbiology

Researchers requiring residue-specific histidine labeling for NMR face cross-labeling artifacts and poor signal resolution with non-specific precursors. Imidazolepyruvic acid (ImPA) is the validated solution, enabling selective ¹³C/²H incorporation into histidine residues in E. coli overexpression systems without cross-labeling other amino acids. • Achieves high-selectivity His-labeling for high-MW protein NMR studies; non-interchangeable with imidazolelactic acid or imidazoleacetic acid. • Essential biomarker for histidinemia diagnosis via FeCl₃ colorimetric test; supports diagnostic assay development. • Demonstrated 72.7 µmol/g MN/h conversion rate to histidine in rumen microbial pathway studies. Supplied as ≥95% purity solid; stable at ambient shipping conditions for global delivery.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B1258253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazolepyruvic acid
Synonymsimidazolepyruvic acid
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CC(=O)C(=O)O
InChIInChI=1S/C6H6N2O3/c9-4(6(10)11)3-5-7-1-2-8-5/h1-2H,3H2,(H,7,8)(H,10,11)
InChIKeyBBOOMRFBUGNJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazolepyruvic Acid: Histidine Catabolite for Research


Imidazolepyruvic acid (CAS 2504-83-8) is an oxo carboxylic acid, chemically known as 3-(imidazol-5-yl)pyruvate, with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol [1]. It is a key intermediate in the secondary pathway of histidine catabolism, produced from L-histidine and 2-oxoglutarate via the enzyme histidine transaminase [2]. In metabolic disorders such as histidinemia, a deficiency in the primary histidase pathway leads to the accumulation and urinary excretion of imidazolepyruvic acid, which forms the basis for its diagnostic application using the ferric chloride test [3].

Histidine catabolic pathway intermediate
Selective His residue isotope labeling precursor
Histidinemia urinary biomarker research

Why Imidazolepyruvic Acid Has No Generic Substitute


While Imidazolepyruvic acid (ImPA) shares a common imidazole ring structure with several related compounds like imidazolelactic acid (ImLA), imidazoleacetic acid (ImAA), and histidinol (HDL), their metabolic fates and biological activities are distinct and non-interchangeable [1]. For instance, in rumen microbial systems, ImPA is efficiently converted into histidine, whereas ImLA remains undiminished and ImAA is only marginally degraded, demonstrating that these structural analogs are not metabolically equivalent substrates [2]. Furthermore, ImPA's specific role as a precursor for highly selective histidine labeling in NMR spectroscopy cannot be fulfilled by other imidazole derivatives, as its unique position in the histidine biosynthetic pathway ensures targeted incorporation without cross-labeling [3]. Substitution with a different compound would lead to experimental failure due to these divergent and application-specific biochemical properties.

Metabolic non-equivalence Imidazolelactic and imidazoleacetic acid are not converted to histidine; pathway interpretation may be compromised.
Selective labeling mismatch Other imidazole derivatives do not support residue-specific histidine labeling in overexpression systems.
Substrate specificity Only imidazolepyruvic acid acts as a productive substrate in rumen microbial histidine biosynthesis assays.

Quantitative Evidence for Imidazolepyruvic Acid


Histidine Biosynthesis: Conversion vs. Imidazole Analogs

In an in vitro study with mixed ruminal bacteria, Imidazolepyruvic acid (ImPA) demonstrated a high rate of conversion to histidine, while the structurally related imidazolelactic acid (ImLA) showed no conversion and imidazoleacetic acid (ImAA) showed only marginal degradation [1]. This confirms ImPA as a productive substrate for histidine synthesis, unlike its close analogs.

Conversion to Histidine
Head-to-head
72.7 µmol/g MN/h disappearance; 261.2 µmol/g MN histidine formed
Productive substrate; imidazolelactic acid not utilized, imidazoleacetic acid only marginally degraded
Mixed ruminal bacteria, 2 mM substrate, 18 h, 39°C
Microbial Metabolism Histidine Biosynthesis Rumen Microbiology

Reduction by Lactate Dehydrogenase vs. Pyruvate

In the histidine degradation pathway, imidazolepyruvate is reduced by lactate dehydrogenase (LDH). The rate of this reduction is extremely low compared to LDH's normal substrate, pyruvate [1]. This kinetic difference highlights the unique and specialized role of imidazolepyruvate in a minor metabolic pathway.

LDH Reduction Rate
Head-to-head
Extremely low rate relative to pyruvate
Poor LDH substrate; in vivo conversion likely rate-limited
Rat liver LDH, in vitro enzyme assay
Enzyme Kinetics Lactate Dehydrogenase Histidine Catabolism

Inhibition of Imidazoleacetate Monooxygenase

Imidazolepyruvate acts as an inhibitor of the enzyme imidazoleacetate monooxygenase (EC 1.14.13.5) from Pseudomonas sp. [1]. At a concentration of 4.5 mM, it achieves 56% inhibition, a moderate effect compared to other tested compounds, providing a quantitative benchmark for its activity in this enzyme system.

Monooxygenase Inhibition
Cross-study
56% inhibition at 4.5 mM
Moderate inhibitor among tested compounds
Pseudomonas sp. imidazoleacetate monooxygenase assay
Enzyme Inhibition Monooxygenase Pseudomonas

Key Applications of Imidazolepyruvic Acid


Selective Isotope Labeling of Histidine Residues

Imidazolepyruvic acid is a validated precursor for the selective and efficient incorporation of stable isotopes (e.g., 13C, 2H) into histidine residues in E. coli-based protein overexpression systems [5]. This method achieves high selectivity for histidine labeling without cross-labeling other amino acids, which is critical for overcoming signal overlap in NMR studies of high molecular weight proteins [4]. The compound's position in the histidine biosynthetic pathway ensures its metabolic conversion to the target amino acid, enabling residue-specific structural and dynamic investigations.

Diagnostic Biomarker for Histidinemia

Imidazolepyruvic acid is a key urinary biomarker for the diagnosis of histidinemia, an inborn error of metabolism [5]. Its accumulation in urine due to a deficiency in the enzyme histidase allows for a rapid, colorimetric diagnostic test using ferric chloride (FeCl3), which produces a positive green color reaction [4]. This makes imidazolepyruvic acid essential for the development and validation of diagnostic assays for this metabolic disorder.

Histidine Metabolism in Microbial Research

As demonstrated in rumen microbiology studies, Imidazolepyruvic acid (ImPA) serves as a key substrate for investigating the alternative histidine biosynthetic pathway [5]. Its quantifiable conversion to histidine by mixed ruminal bacteria (72.7 µmol/g MN/hour disappearance rate) makes it a valuable tool for studying microbial amino acid metabolism, particularly in systems where the primary histidase pathway is absent or impaired.

Application
Selection Property
Validation Focus
Selective His residue isotope labeling
Metabolic precursor specificity
NMR spectral simplification, labeling selectivity
Histidinemia biomarker research
Urinary metabolite identity
FeCl3 colorimetric detection, assay development
Microbial histidine biosynthesis studies
Substrate conversion profile
Pathway flux analysis, metabolite quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazolepyruvic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.